
4-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C19H23N3O3S and its molecular weight is 373.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(Benzylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications in treating neurological disorders and other conditions. This article reviews its biological activity, synthesis, and potential mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its structural formula, which includes a piperidine ring substituted with a benzylsulfonyl group and a pyridin-2-ylmethyl moiety. The molecular formula is C18H22N2O3S, with a molecular weight of approximately 346.44 g/mol.
Research indicates that this compound acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the endocannabinoid system. Inhibition of MAGL can lead to increased levels of endocannabinoids, potentially providing analgesic effects and influencing various neurological pathways .
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against human MAGL (hMAGL). For instance, derivatives of this compound were tested, showing an IC50 value as low as 2.5 nM for some substitutions on the pyridine ring, indicating potent inhibition compared to established MAGL inhibitors .
Table 1: Inhibition Potency of Related Compounds
Compound Name | Structure | IC50 (nM) |
---|---|---|
This compound | Structure | 2.5 |
JZL-184 | Structure | 10 |
Compound 9 | Structure | 15 |
Clinical Applications
The compound has been evaluated in clinical trials for conditions such as central neuropathic pain associated with multiple sclerosis and neuromyelitis optica spectrum disorder. Results from these trials suggest that patients experienced significant pain relief, highlighting the therapeutic potential of this compound in managing chronic pain conditions .
Comparative Studies
In comparative studies with other piperidine derivatives, it was found that modifications to the substituents on the piperidine and pyridine rings significantly influenced biological activity. For example, compounds with trifluoromethyl substitutions exhibited enhanced potency against hMAGL compared to their non-substituted counterparts .
Eigenschaften
IUPAC Name |
4-benzylsulfonyl-N-(pyridin-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c23-19(21-14-17-8-4-5-11-20-17)22-12-9-18(10-13-22)26(24,25)15-16-6-2-1-3-7-16/h1-8,11,18H,9-10,12-15H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWFASQJAFNFOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.